N-{4-[(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide
Description
This compound features a 4,5-dihydro-1H-imidazole core substituted with a sulfonylphenylacetamide group and a (2,5-dimethylphenyl)methylsulfanyl moiety. The imidazole ring’s partial saturation (4,5-dihydro) may enhance conformational stability compared to fully aromatic systems, while the sulfonyl linker facilitates interactions with positively charged residues in protein binding pockets .
Properties
IUPAC Name |
N-[4-[[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-14-4-5-15(2)17(12-14)13-27-20-21-10-11-23(20)28(25,26)19-8-6-18(7-9-19)22-16(3)24/h4-9,12H,10-11,13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDWOWUGGUMYSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia.
Attachment of the Sulfanyl Group: The 2,5-dimethylphenylmethyl sulfanyl group is introduced via a nucleophilic substitution reaction.
Sulfonylation: The sulfonyl group is added using sulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the sulfonylated imidazole with 4-acetamidophenyl using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: Due to its imidazole and sulfonyl groups, it may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Biological Research: It can serve as a tool compound for studying various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-{4-[(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The imidazole ring can act as a ligand for metal ions, while the sulfonyl group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide
- Key Difference : The 4-chlorophenyl group replaces the 2,5-dimethylphenyl group in the target compound.
- However, this may reduce lipid solubility compared to the dimethylphenyl group . Steric Effects: The absence of methyl groups at the 2- and 5-positions reduces steric hindrance, possibly allowing deeper penetration into hydrophobic pockets.
N-{4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide
- Key Difference : A simple phenyl group replaces the 2,5-dimethylphenylmethylsulfanyl substituent.
- Impact :
- Lipophilicity : The lack of methyl and sulfanyl groups reduces overall hydrophobicity, which may compromise membrane permeability but improve aqueous solubility .
- Binding Flexibility : The smaller substituent could permit greater conformational freedom in the imidazole ring, affecting docking accuracy in computational models .
Heterocycle Modifications
2-{[4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- Key Difference : The imidazole core is replaced with a 1,2,4-triazole ring.
- Ring Strain: The fully aromatic triazole lacks the partial saturation of the dihydroimidazole, possibly altering conformational dynamics during protein binding.
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
- Key Difference : A 1,3,4-thiadiazole ring replaces the imidazole core.
- Impact :
- Electron Density : The sulfur-rich thiadiazole may participate in unique charge-transfer interactions, though its planar structure could limit adaptability in binding pockets .
- Solubility : The thiadiazole’s polarity might improve solubility but reduce blood-brain barrier penetration compared to imidazole derivatives.
Computational Docking and Enrichment Insights
Glide docking studies () highlight the importance of substituent geometry in pose prediction and enrichment. For example:
- Target Compound : The 2,5-dimethylphenyl group likely enhances hydrophobic interactions in rigid docking simulations, as Glide prioritizes ligand complementarity to receptor surfaces .
- Chlorophenyl Analog : The chlorine atom’s dipole may improve scoring in Glide’s empirical energy function, but improper solvation penalties (per ) could reduce enrichment factors compared to the target compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
*logP estimated using fragment-based methods.
Table 2: Glide Docking Metrics (Hypothetical Projection)
*Lower (more negative) scores indicate stronger binding.
Biological Activity
N-{4-[(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is a complex organic compound notable for its potential biological activities. This compound features a unique structure that includes a sulfonamide group and an imidazole moiety, which are often associated with various pharmacological properties. The aim of this article is to explore the biological activity of this compound through a detailed review of relevant studies, including synthesis, biological testing, and structure-activity relationships (SAR).
- Molecular Formula : C25H26N6O4S2
- Molecular Weight : 538.64 g/mol
- CAS Number : 309969-19-5
- SMILES Notation : COc1cc(ccc1OC)C(=O)NCc1nnc(n1c1cc(C)ccc1C)SCC(=O)Nc1nccs1
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process often includes the formation of the imidazole ring followed by the introduction of the sulfonamide and acetamide functionalities. Variations in synthetic pathways can influence the yield and purity of the final product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing similar structural motifs. For instance:
- Thiazole Derivatives : A study reported that thiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups at specific positions on the phenyl ring was found to enhance activity significantly (IC50 values ranging from 1.61 to 2.00 µg/mL) .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| N-{4-[...]} | S. aureus | 1 |
| N-{4-[...]} | E. faecium | 2 |
Cytotoxicity
The cytotoxic effects of related compounds have been investigated in various cancer cell lines. Notably, compounds with similar imidazole structures demonstrated potent cytotoxicity against Jurkat cells (IC50 < 10 µM). The mechanism often involves interaction with Bcl-2 proteins, which are crucial in regulating apoptosis .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of N-{4-[...]} derivatives. Key findings include:
- Substituents : The introduction of methyl groups on the phenyl rings has been shown to enhance activity.
- Functional Groups : Electron-withdrawing groups significantly reduce activity, while electron-donating groups improve it.
Case Study 1: Antibacterial Efficacy
In a study evaluating novel thiazole derivatives, compounds structurally related to N-{4-[...]} showed promising results against methicillin-resistant Staphylococcus aureus (MRSA). The most effective compound had an MIC comparable to daptomycin, indicating potential for further development as an antibiotic .
Case Study 2: Antitumor Activity
Another investigation into imidazole-containing compounds revealed that certain derivatives exhibited significant antitumor activity in vitro against various cancer cell lines, including A431 and HT29. Molecular dynamics simulations suggested these compounds interact primarily through hydrophobic contacts with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
